molecular formula C10H12N2O4 B3053045 N,N-dimethyl-2-(4-nitrophenoxy)acetamide CAS No. 50508-31-1

N,N-dimethyl-2-(4-nitrophenoxy)acetamide

Cat. No.: B3053045
CAS No.: 50508-31-1
M. Wt: 224.21 g/mol
InChI Key: RGQBMVIHEOYOLU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-nitrophenoxy)acetamide: is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety, with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with N,N-dimethylacetamide in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed:

    Reduction: 2-(4-aminophenoxy)-N,N-dimethylacetamide.

    Oxidation: 2-(4-nitrosophenoxy)-N,N-dimethylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-(4-nitrophenoxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it valuable in organic synthesis.

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its nitro group can be reduced to an amino group, which can then be further modified to introduce various functional groups for biological assays.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The acetamide moiety can act as a nucleophile, allowing the compound to engage in substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • N,N-dimethyl-2-(4-aminophenoxy)acetamide
  • N,N-dimethyl-2-(4-nitrosophenoxy)acetamide
  • N,N-dimethyl-2-(4-hydroxyphenoxy)acetamide

Comparison: N,N-dimethyl-2-(4-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. The nitro group can undergo reduction to form an amino group, which can then be further modified. This versatility makes it a valuable intermediate in organic synthesis. In contrast, compounds with amino or hydroxyl groups may have different reactivity profiles and applications.

Properties

IUPAC Name

N,N-dimethyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQBMVIHEOYOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404253
Record name Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50508-31-1
Record name Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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